A Technical Guide to 6-Iodo-pyridine-2-carboxylic acid hydrazide: Structure, Synthesis, and Applications in Chemical Research
A Technical Guide to 6-Iodo-pyridine-2-carboxylic acid hydrazide: Structure, Synthesis, and Applications in Chemical Research
Executive Summary: This document provides a detailed technical overview of 6-Iodo-pyridine-2-carboxylic acid hydrazide, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. While specific experimental data on this molecule is sparse, this guide synthesizes established chemical principles and data from analogous structures to present a comprehensive profile. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway, predict its spectroscopic characteristics, and analyze its reactivity and potential as a versatile scaffold for drug discovery and complex molecule synthesis. This guide is intended for chemical researchers, scientists, and professionals in drug development seeking to leverage this unique building block.
Molecular Overview and Physicochemical Properties
6-Iodo-pyridine-2-carboxylic acid hydrazide is a bifunctional organic molecule. Its structure incorporates a pyridine ring, a common motif in pharmaceuticals, substituted with an iodine atom at the 6-position and a carboxylic acid hydrazide group at the 2-position. The iodine atom serves as a versatile synthetic handle for cross-coupling reactions, while the hydrazide moiety is a key pharmacophore and a precursor for various heterocyclic systems.
Chemical Structure
The molecule consists of a picolinic acid (pyridine-2-carboxylic acid) core, functionalized with an iodine atom and a hydrazide group.
Caption: 2D structure of 6-Iodo-pyridine-2-carboxylic acid hydrazide.
Nomenclature and Identifiers
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Systematic IUPAC Name: 6-iodopyridine-2-carbohydrazide
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SMILES: NNC(=O)c1cccc(I)n1[1]
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InChI Key: SCUAHTXSISUBKA-UHFFFAOYSA-N[1]
Physicochemical Data
The key properties of the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 263.04 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [3] |
| Hazard Classification | Acute Toxicity 4 (Oral), GHS07 | [1] |
Synthesis and Mechanistic Insights
Retrosynthetic Analysis
The most direct retrosynthetic disconnection breaks the amide bond of the hydrazide, leading to a pyridine-2-carboxylic acid ester and hydrazine. The ester, in turn, comes from the commercially available 6-Iodo-pyridine-2-carboxylic acid. This two-step approach is standard for this class of compounds.
Proposed Synthetic Protocol
This protocol is a self-validating system. The success of Step 1 can be confirmed by the disappearance of the carboxylic acid starting material via TLC and the appearance of a new, less polar spot for the ester. The success of Step 2 is validated by the consumption of the ester and the precipitation of the solid hydrazide product.
Step 1: Fischer Esterification of 6-Iodo-pyridine-2-carboxylic acid
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Causality: An acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol (in this case, methanol or ethanol). Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the ester product according to Le Châtelier's principle. Refluxing provides the necessary activation energy for the reaction.
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Methodology:
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To a round-bottom flask, add 6-Iodo-pyridine-2-carboxylic acid (1.0 eq).
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Suspend the acid in an excess of absolute ethanol or methanol (e.g., 10-20 mL per gram of acid).
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Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of starting material).
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Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature. Neutralize the acid catalyst carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
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Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved via column chromatography if necessary.
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Step 2: Hydrazinolysis of the Ethyl/Methyl Ester
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Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This reaction is typically thermally driven and results in the formation of the highly stable hydrazide and the alcohol as a byproduct. The hydrazide product is often poorly soluble in the alcohol solvent, causing it to precipitate out of the solution upon formation or cooling, which simplifies purification.[6]
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Methodology:
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Dissolve the crude ester from Step 1 in ethanol (5-10 mL per gram).
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Add hydrazine hydrate (1.5-2.0 eq) to the solution.
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Heat the reaction mixture to reflux for 2-4 hours. A precipitate may form during this time.
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Monitor the reaction by TLC until the ester spot is completely consumed.
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Cool the reaction mixture in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with a small amount of cold ethanol to remove any residual hydrazine or impurities.
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Dry the resulting white to off-white solid under vacuum to yield 6-Iodo-pyridine-2-carboxylic acid hydrazide.
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Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic and Structural Characterization
While specific authenticated spectra for this compound are not published, its structure allows for reliable prediction of its key spectroscopic features based on known values for similar fragments.
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¹H NMR Spectroscopy (Predicted):
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Pyridine Protons (3H): Three signals are expected in the aromatic region (~7.5-8.5 ppm). Due to the substitution pattern, they will appear as a complex set of doublets and triplets, with coupling constants characteristic of pyridine rings.
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Hydrazide Protons (3H): Two broad singlets are expected. One for the -NH- proton (labile, ~9.0-10.0 ppm) and one for the terminal -NH₂ protons (labile, ~4.5-5.5 ppm). These signals may exchange with D₂O.
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¹³C NMR Spectroscopy (Predicted):
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Six distinct carbon signals are expected.
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C=O Carbon: ~160-170 ppm.
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Pyridine Carbons: Five signals in the range of ~110-155 ppm. The carbon bearing the iodine (C6) will be significantly shielded and appear further upfield (~110-120 ppm) due to the heavy atom effect.
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Infrared (IR) Spectroscopy (Predicted):
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N-H Stretching: Two distinct bands around 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the -NH₂ group and the -NH stretch.
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C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
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N-H Bending (Amide II): A band around 1580-1620 cm⁻¹.
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C=N and C=C Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): A prominent peak at m/z = 263.
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Isotopic Pattern: The presence of iodine (¹²⁷I) will give a clean M⁺ peak without a significant M+2 isotope peak, distinguishing it from bromine- or chlorine-containing compounds.
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Key Fragments: Expect fragmentation patterns corresponding to the loss of NH₂NH (-31), the entire hydrazide group (-N₂H₃), and cleavage of the C-I bond.
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Reactivity and Applications in Drug Discovery and Synthesis
The true value of 6-Iodo-pyridine-2-carboxylic acid hydrazide lies in its potential as a versatile building block, stemming from its distinct reactive sites. Pyridine carboxylic acid scaffolds have been instrumental in developing a wide array of drugs.[7]
Core Reactivity Profile
The molecule offers three primary points for chemical modification:
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The Hydrazide Moiety: A potent nucleophile ideal for forming new C-N bonds. It readily condenses with aldehydes and ketones to form stable hydrazones, which are themselves a class of bioactive compounds and ligands.
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The Carbon-Iodine Bond: An excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the precise installation of aryl, alkyl, alkynyl, or amino groups at the 6-position of the pyridine ring, enabling rapid library synthesis.
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The Pyridine Nitrogen: A basic site that can be protonated, N-alkylated, or used to coordinate with metal centers in the development of metallodrugs or catalysts.
Molecular Reactivity Map
Caption: Key reactive centers for synthetic modification.
Potential as a Bioactive Scaffold
The combination of a pyridine core and a hydrazide side chain is a proven strategy in drug design. The most famous example is Isoniazid (isonicotinic acid hydrazide), a cornerstone drug for treating tuberculosis.[8] The structural features of 6-Iodo-pyridine-2-carboxylic acid hydrazide make it an attractive starting point for new drug candidates:
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Hydrogen Bonding: The hydrazide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes.
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Rigid Scaffold: The pyridine ring provides a well-defined and rigid core to orient other functional groups in three-dimensional space.
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Derivatization Vector: The iodine atom provides a reliable and predictable site for modification, allowing for systematic exploration of the structure-activity relationship (SAR) by building a library of analogues with diverse substituents at the 6-position.
Hypothetical Experimental Workflow: Library Synthesis
This workflow demonstrates how the molecule can be used to generate a library of novel compounds for biological screening.
Objective: Synthesize a 10-compound library of 6-aryl-pyridine-2-carbohydrazones.
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Suzuki Coupling (Diversification at C6):
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In a reaction vial, combine 6-Iodo-pyridine-2-carboxylic acid hydrazide (1.0 eq), a selected arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
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Add a solvent mixture like Dioxane/Water (4:1).
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Purge with argon and heat at 80-100 °C for 8-12 hours until TLC/LCMS shows consumption of the starting material.
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Perform an aqueous workup and purify by column chromatography to isolate the 6-aryl-pyridine-2-carboxylic acid hydrazide intermediate.
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Repeat this process for 9 other arylboronic acids.
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Hydrazone Formation (Reaction at the Hydrazide):
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Take the 10 purified intermediates from the previous step.
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For each, dissolve in ethanol with a catalytic amount of acetic acid.
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Add a selected aldehyde or ketone (1.1 eq).
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Stir at room temperature or with gentle heating for 2-4 hours.
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Monitor for the formation of the hydrazone product, which often precipitates from the solution.
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Isolate the final hydrazone products by filtration or extraction.
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This parallel synthesis approach can rapidly generate a diverse set of molecules for screening against various biological targets, such as kinases, proteases, or microbial enzymes.
Safety and Handling
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Hazard Identification: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral).[1] It carries the GHS07 pictogram for being an irritant.[1]
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Handling Precautions: As with all laboratory chemicals, standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
6-Iodo-pyridine-2-carboxylic acid hydrazide represents a highly valuable, albeit under-documented, chemical building block. Its structure is strategically designed for sequential, orthogonal chemical modifications. The presence of a tunable cross-coupling site (C-I bond) and a versatile nucleophilic center (hydrazide) on a pharmaceutically relevant pyridine scaffold makes it an ideal starting point for generating libraries of complex molecules. Researchers in drug discovery and materials science can leverage its unique reactivity to accelerate the development of novel compounds with tailored biological or physical properties. Further public characterization and exploration of its reaction scope are warranted.
References
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6-Iodo-pyridine-2-carboxylic acid hydrazide (C007B-194329). Cenmed Enterprises. [Link]
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6-Iodo-pyridine-2-carboxylic acid hydrazide, min 95%, 1 gram. CP Lab Safety. [Link]
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6-Iodo-pyridine-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
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Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
- Process for the synthesis of isonicotinic acid hydrazide.
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]
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- 6. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE | 1452-63-7 [chemicalbook.com]
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